N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrimidine ring substituted with ethoxy and methyl groups, and an acetamide group attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving ethyl acetoacetate and guanidine, followed by alkylation to introduce the ethoxy and methyl groups.
Amination: The pyrimidine derivative is then reacted with 4-aminophenylacetic acid under suitable conditions to form the desired amine.
Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of more complex molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism by which N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups on the pyrimidine ring, along with the acetamide group, contribute to its binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide
- N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide
Uniqueness
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the acetamide group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-4-21-15-9-14(16-10(2)17-15)19-13-7-5-12(6-8-13)18-11(3)20/h5-9H,4H2,1-3H3,(H,18,20)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRJEZRQVCDRPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.